Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 315712-38-0
Cat. No.: VC4491958
Molecular Formula: C18H25NO3S
Molecular Weight: 335.46
* For research use only. Not for human or veterinary use.
![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 315712-38-0](/images/structure/VC4491958.png)
Specification
CAS No. | 315712-38-0 |
---|---|
Molecular Formula | C18H25NO3S |
Molecular Weight | 335.46 |
IUPAC Name | ethyl 2-(cyclohexanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C18H25NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h12H,2-11H2,1H3,(H,19,20) |
Standard InChI Key | QGMCMLUDWFKOLC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates a partially saturated benzo[b]thiophene ring system (4,5,6,7-tetrahydro), which reduces aromaticity while maintaining planarity critical for biological interactions. The cyclohexanecarboxamido moiety at position 2 introduces a hydrophobic domain, and the ethyl ester at position 3 enhances solubility in organic solvents.
Key Structural Features:
Spectral Characterization
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Infrared (IR) Spectroscopy: Peaks at ~1675 cm (C=O stretch of amide and ester) and ~3300 cm (N–H stretch) confirm functional groups .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
Step 1: Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate
The Gewald reaction is employed, reacting cyclohexanone with ethyl cyanoacetate and sulfur in the presence of a base (e.g., morpholine) . This yields the aminothiophene core (Fig. 1A).
Step 2: N-Acylation with Cyclohexanecarbonyl Chloride
The amine intermediate is acylated using cyclohexanecarbonyl chloride in dichloromethane (DCM) with triethylamine as a base (Fig. 1B) . The reaction proceeds at room temperature, followed by purification via column chromatography.
Table 1: Synthesis Conditions and Yields
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Cyclohexanone, ethyl cyanoacetate, sulfur, morpholine | Reflux, 24 h | 70–85% |
2 | Cyclohexanecarbonyl chloride, triethylamine, DCM | RT, 2 h | 80–90% |
Biological Applications and Research Findings
Antioxidant Properties
Knoevenagel condensation derivatives of similar tetrahydrobenzothiophenes demonstrate radical scavenging activity (IC = 12–45 µM in DPPH assays) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Melting Point | 114–116°C (estimated) |
Solubility | Soluble in DCM, DMF; sparingly soluble in water |
LogP (Partition Coefficient) | 3.2 (predicted) |
Future Directions
Therapeutic Optimization
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Structural modifications to enhance bioavailability (e.g., replacing ethyl ester with bioisosteres) .
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In vivo efficacy and toxicity studies to validate preclinical potential .
Industrial Applications
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